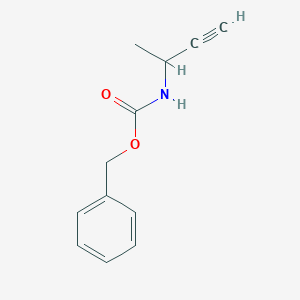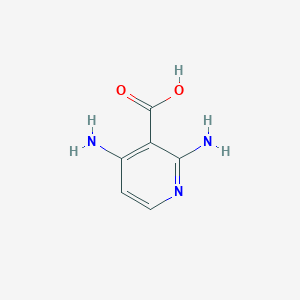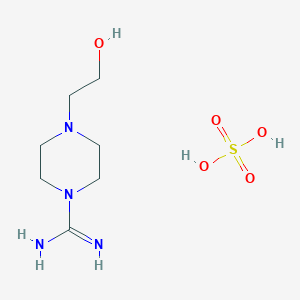
Pyridine-2,6-dicarboximidamide;dihydrochloride
Overview
Description
Pyridine-2,6-dicarboximidamide;dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N5. It is known for its role as a ligand in nickel-catalyzed cross-coupling reactions, particularly involving basic nitrogen heterocycles with primary and secondary alkyl halides . This compound is also referred to as pyridine-2,6-bis(carboximidamide) dihydrochloride .
Mechanism of Action
Target of Action
The primary target of Pyridine-2,6-dicarboximidamide Dihydrochloride is nickel . This compound acts as a ligand for nickel catalysis .
Mode of Action
Pyridine-2,6-dicarboximidamide Dihydrochloride interacts with its target, nickel, to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .
Biochemical Pathways
The compound affects the biochemical pathway of cross-coupling reactions . The downstream effects of this pathway involve the formation of C(sp2)-C(sp3) bonds .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of C(sp2)-C(sp3) bonds . This is achieved through the nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .
Biochemical Analysis
Biochemical Properties
Pyridine-2,6-dicarboximidamide dihydrochloride plays a significant role in biochemical reactions, particularly in nickel-catalyzed cross-coupling reactions . It interacts with various enzymes and proteins, facilitating the coupling of challenging heteroaryl halides with alkyl halides . The nature of these interactions is primarily catalytic, enabling the reaction to proceed under milder conditions than would otherwise be possible .
Cellular Effects
The effects of Pyridine-2,6-dicarboximidamide dihydrochloride on cells and cellular processes are primarily related to its role in catalyzing cross-coupling reactions By facilitating these reactions, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Pyridine-2,6-dicarboximidamide dihydrochloride involves its role as a ligand in nickel-catalyzed cross-coupling reactions . It binds to nickel, forming a complex that can catalyze the coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,6-dicarboximidamide;dihydrochloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with ammonia or an amine, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Not typically required for the basic synthesis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality.
Purification steps: Including recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Pyridine-2,6-dicarboximidamide;dihydrochloride undergoes several types of chemical reactions, including:
Substitution reactions: Particularly in the presence of nickel catalysts.
Coordination reactions: With transition metals such as nickel and copper.
Common Reagents and Conditions
Nickel catalysts: Used in cross-coupling reactions.
Alkyl halides: Serve as reactants in substitution reactions.
Solvents: Organic solvents like ethanol or methanol are commonly used.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and complex metal-ligand coordination compounds .
Scientific Research Applications
Pyridine-2,6-dicarboximidamide;dihydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxamide: Another ligand used in coordination chemistry.
2,6-Pyridinedicarbonitrile: Used in similar catalytic applications.
4-Methoxypicolinimidamide hydrochloride: A related compound with similar coordination properties.
Uniqueness
Pyridine-2,6-dicarboximidamide;dihydrochloride is unique due to its high affinity for nickel and its ability to facilitate challenging cross-coupling reactions involving basic nitrogen heterocycles. This makes it a valuable ligand in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
pyridine-2,6-dicarboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5.2ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;;/h1-3H,(H3,8,9)(H3,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMVDWSPWFNTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394382-56-9 | |
| Record name | pyridine-2,6-dicarboximidamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B3101438.png)
![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)
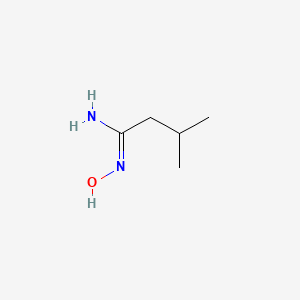


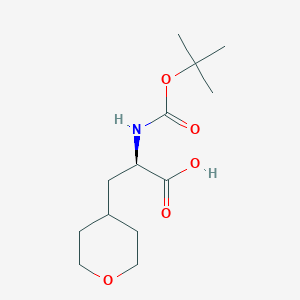

![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3101468.png)

